molecular formula C8H6ClNOS B8120599 1-Chloro-2-methoxy-4-thiocyanatobenzene

1-Chloro-2-methoxy-4-thiocyanatobenzene

Cat. No.: B8120599
M. Wt: 199.66 g/mol
InChI Key: IKKMCMMQNCJMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methoxy-4-thiocyanatobenzene is a versatile aryl thiocyanate compound serving as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Aryl thiocyanates are recognized as important building blocks for the synthesis of bioactive compounds and can be readily converted into a wide range of other functional groups through efficient transformations . These include, but are not limited to, thiocarbonyl derivatives, thiophenols, trifluoromethyl thioethers, thioethers, S-thiocarbamates, disulfides, and thioesters, making this compound a highly flexible starting point for diverse chemical pathways . The incorporation of both the electron-donating methoxy group and the electron-withdrawing chloro substituent on the benzene ring creates a unique electronic environment that can influence the compound's reactivity in regioselective substitution and coupling reactions. This multifaceted reactivity profile makes this compound a reagent of significant interest in medicinal chemistry for developing new active molecules, in materials science, and in the broader field of method development for sustainable synthesis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methoxyphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMCMMQNCJMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for the 1 Chloro 2 Methoxy 4 Thiocyanatobenzene Scaffold

Direct Thiocyanation Approaches

Direct thiocyanation involves the introduction of a thiocyanate (B1210189) group onto an aromatic ring through the substitution of a hydrogen atom. This is typically achieved via electrophilic aromatic substitution, where an electrophilic thiocyanating agent reacts with an electron-rich aromatic substrate. The precursor for the synthesis of 1-chloro-2-methoxy-4-thiocyanatobenzene via this route is 2-chloroanisole. The electron-donating methoxy (B1213986) group in 2-chloroanisole directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the major product is expected to be the para-substituted isomer, this compound.

Electrophilic Thiocyanation of Substituted Benzenes

For the synthesis of aryl thiocyanates from activated arenes, this method has demonstrated high yields and regioselectivity. For instance, the thiocyanation of electron-rich arenes like anisole derivatives typically results in the formation of the para-thiocyanated product. The general reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the activated N-thiocyanatosaccharin, followed by deprotonation to restore aromaticity.

Substrate (Analogous)ReagentCatalystSolventTemp (°C)Time (h)Yield (%)
AnisoleN-ThiocyanatosaccharinFeCl₃Dichloromethane400.591
PhenolN-Thiocyanatosaccharin-ChloroformRT1274
AnilineN-Thiocyanatosaccharin-ChloroformRT1299

Table 1: Illustrative examples of electrophilic thiocyanation using N-Thiocyanatosaccharin on analogous substrates. Data compiled from related research. researchgate.net

The direct thiocyanation of aromatic C-H bonds can also be achieved without the use of transition metals, which is advantageous from both an economic and environmental perspective. nih.gov These methods often employ ammonium thiocyanate (NH₄SCN) as the thiocyanating agent in the presence of an oxidant. nih.gov Various oxidants have been utilized, including trichloroisocyanuric acid (TCCA) in the presence of wet silica gel, which has been shown to be effective for the mono- and regioselective thiocyanation of electron-rich arenes like anisoles. nih.gov

This approach offers several benefits, such as high atom economy, the use of inexpensive and readily available reagents, and environmentally benign byproducts. nih.gov The reaction conditions are typically mild, and the para-selectivity for substrates with electron-donating groups is generally high. For example, the thiocyanation of anisoles and chloro-substituted acetanilides using NH₄SCN and TCCA provides the corresponding para-thiocyanated products in excellent yields. nih.gov

Substrate (Analogous)Thiocyanating AgentOxidant/CatalystSolventTemp (°C)Time (h)Yield (%)
AnisoleNH₄SCNTCCA / wet SiO₂DichloromethaneRT0.2595
p-ChloroacetanilideNH₄SCNTCCA / wet SiO₂DichloromethaneRT0.2594
PhenolNH₄SCNK₂S₂O₈DichloromethaneRT296

Table 2: Examples of transition metal-free regioselective C-H thiocyanation on analogous substrates. Data from relevant studies. nih.gov

Mechanochemistry offers a green and efficient alternative to traditional solvent-based synthesis. researchgate.net Thiocyanation of aryl compounds has been successfully performed using ball-milling under solvent-free conditions. researchgate.net This method typically involves grinding the aromatic substrate with ammonium thiocyanate and an oxidant, such as ammonium persulfate, often with a grinding auxiliary like silica. researchgate.net

This technique has been applied to a wide range of substrates, including anisoles, affording aryl thiocyanates in moderate to excellent yields with short reaction times and no need for workup. researchgate.netacs.org The process is simple, mild, and tolerates various sensitive functional groups. researchgate.net For substituted phenols and anilines, this method has also proven effective. researchgate.net

Substrate (Analogous)ReagentsConditionsTime (min)Yield (%)
AnisoleNH₄SCN, (NH₄)₂S₂O₈, SiO₂Ball-milling6033
PhenolNH₄SCN, (NH₄)₂S₂O₈, SiO₂Ball-milling9096
2-NitroanilineNH₄SCN, (NH₄)₂S₂O₈, SiO₂Ball-milling12081

Table 3: Representative results for mechanochemical thiocyanation of analogous aryl compounds. Data sourced from published research. researchgate.net

Nucleophilic Substitution Reactions for Aryl Thiocyanate Formation

An alternative strategy for the synthesis of aryl thiocyanates involves nucleophilic substitution, where a leaving group on the aromatic ring is displaced by a thiocyanate anion. This approach can be particularly useful when direct C-H functionalization is not feasible or does not provide the desired regioselectivity.

The reaction of an aryl halide with a thiocyanate salt, such as potassium or sodium thiocyanate, is a classical method for the formation of aryl thiocyanates. chemrxiv.org However, nucleophilic aromatic substitution on unactivated aryl halides is generally difficult and requires harsh reaction conditions. The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group.

Another powerful method for introducing a thiocyanate group via nucleophilic substitution is the Sandmeyer reaction. nih.gov This reaction involves the diazotization of an arylamine, followed by treatment with a thiocyanate salt, often in the presence of a copper(I) catalyst. For the synthesis of this compound, the starting material would be 3-chloro-4-methoxyaniline. This amine can be converted to the corresponding diazonium salt, which is then reacted with a thiocyanate source to yield the desired product. The Sandmeyer reaction is a versatile and widely used method for the synthesis of a variety of aryl thiocyanates.

Starting Material (Analogous)ReagentsCatalystSolventTemp (°C)Yield (%)
4-Methoxyaniline (diazotized)KSCNCuSCNAcetonitrileRT96
3-Methyl-4-nitrophenyldiazonium saltKSCNCuCl-Et₃PrNClAcetonitrileRT96
4-Bromoaniline (diazotized)KSCNCuSCNWater/Toluene5085

Table 4: Illustrative examples of Sandmeyer-type thiocyanation reactions on analogous arylamines. Data from related literature. nih.gov

Thiocyanation of Aryl Diazonium Salts (Sandmeyer-Type Reactions)

The Sandmeyer reaction is a well-established and powerful method for the conversion of aryl amines into a wide variety of functional groups, including thiocyanates, via an aryl diazonium salt intermediate. nih.gov This transformation is particularly useful for introducing a thiocyanate group onto an aromatic ring with high regioselectivity, dictated by the position of the initial amino group.

The synthesis of this compound via this route would commence with 3-chloro-4-methoxyaniline. The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt, 3-chloro-4-methoxyphenyldiazonium chloride.

Thiocyanation: The freshly prepared diazonium salt is then reacted with a nucleophilic thiocyanate source, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in the presence of a copper(I) salt catalyst (e.g., CuSCN or CuCl). nih.gov The copper catalyst is crucial for facilitating the decomposition of the diazonium salt and the subsequent formation of the C–S bond.

Recent advancements have demonstrated that copper catalysts supported on materials like ionic liquids can efficiently catalyze the Sandmeyer thiocyanation, often leading to high yields at room temperature. nih.gov For instance, the thiocyanation of 3-methyl-4-nitrophenyldiazonium tetrafluoroborate using potassium thiocyanate and a CuCl-Et₃PrNCl catalyst in acetonitrile achieved a 96% yield. nih.gov This highlights the efficiency of modern Sandmeyer protocols.

Table 1: Representative Conditions for Sandmeyer Thiocyanation

Starting Material Reagents Catalyst Solvent Yield
3-chloro-4-methoxyaniline 1. NaNO₂, HCl2. KSCN CuSCN Water/Acetonitrile High (expected)

Radical Thiocyanation Processes

Radical thiocyanation methods have emerged as a powerful alternative for C–S bond formation, often proceeding under mild conditions and offering complementary reactivity to traditional methods. nih.gov These processes typically involve the generation of a thiocyanate radical (•SCN), which then attacks the aromatic ring.

Photo-induced and Visible-light-driven Thiocyanation

Photochemical methods utilize light energy to initiate the thiocyanation process, providing an environmentally friendly and sustainable approach. nih.govrsc.org These reactions can be performed with or without a photocatalyst.

In a typical photocatalytic cycle, a photosensitizer (e.g., Rose Bengal, porphyrins, or Eosin Y) absorbs visible light and enters an excited state. nih.govacs.org This excited catalyst can then facilitate a single electron transfer from the thiocyanate anion (SCN⁻) to generate the reactive thiocyanate radical (•SCN). doi.org This radical subsequently engages in the thiocyanation of the aromatic substrate. Molecular oxygen often plays a role in regenerating the photocatalyst to complete the catalytic cycle. nih.govdoi.org

These methods have been successfully applied to a variety of electron-rich arenes and heterocycles, including anilines and phenols. nih.govrsc.orgacs.org For the synthesis of this compound, the likely precursor would be 1-chloro-2-methoxybenzene or 3-chloro-4-methoxyaniline. The electron-donating nature of the methoxy and amino groups activates the aromatic ring towards electrophilic radical attack, typically directing the thiocyanation to the para position. nih.gov Some procedures have even been developed that proceed without any photocatalyst, relying on the generation of singlet oxygen from light irradiation to drive the reaction. rsc.org

Table 2: Examples of Visible-Light-Driven Thiocyanation of Anilines

Substrate Thiocyanate Source Photocatalyst Oxidant Solvent Yield
Indoles NH₄SCN Porphyrin Air THF Moderate to Good doi.org
Indoles NH₄SCN Rose Bengal Air Not specified High acs.org
Electrochemical Thiocyanation

Electrochemical synthesis offers a green and efficient pathway for thiocyanation by avoiding the need for chemical oxidants. nih.govrsc.org In this method, an electric current is used to directly oxidize the thiocyanate anion at the anode, generating the thiocyanogen dimer, (SCN)₂, or the thiocyanate radical. researchgate.net

This electrophilic thiocyanating agent then reacts with the aromatic substrate. The reaction is typically carried out in an undivided cell using graphite or platinum electrodes, with ammonium thiocyanate serving as both the thiocyanating agent and the electrolyte. rsc.orgresearchgate.net This approach has been successfully used for the selective para-thiocyanation of various aromatic amines and phenols under metal- and oxidant-free conditions at room temperature. rsc.org

Mechanistic studies suggest that the process can be initiated by the preferential anode oxidation of the aromatic amine, followed by reaction with the thiocyanate species. rsc.org The efficiency of the reaction can be influenced by parameters such as temperature, time, and the nature of the solvent. nih.gov

Table 3: Conditions for Electrochemical Thiocyanation of Aromatic Amines

Substrate Type Thiocyanate Source Electrodes Conditions Key Feature
Aromatic Amines NH₄SCN Graphite (anode), Platinum (cathode) Constant current (10 mA), MeCN/AcOH, 8 h Metal-, oxidant-, and exogenous-electrolyte-free rsc.org

Cross-Coupling and C-S Bond Formation Strategies

Transition-metal-catalyzed cross-coupling reactions represent one of the most versatile and powerful tools in modern organic synthesis for constructing C–S bonds. Both copper and palladium catalysts have been extensively developed for the synthesis of aryl thiocyanates.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Arylboronic Acids with Thiocyanate Salts)

Copper-catalyzed cross-coupling provides a practical and efficient route to aryl thiocyanates from readily available starting materials like arylboronic acids. organic-chemistry.org A common protocol involves the aerobic oxidative coupling of an arylboronic acid with a thiocyanate salt, such as KSCN or TMSNCS (trimethylsilyl isothiocyanate). organic-chemistry.orgrsc.org

For the synthesis of this compound, the corresponding 3-chloro-4-methoxyphenylboronic acid would be the required substrate. The reaction is typically catalyzed by a copper salt like copper(II) acetate or copper(I) chloride, often in the presence of a ligand and a base. organic-chemistry.orgnih.gov Molecular oxygen is frequently used as the terminal oxidant. organic-chemistry.org These reactions generally show good tolerance for a range of functional groups on the arylboronic acid, including both electron-rich and electron-poor systems. rsc.orgnih.gov

A plausible mechanism involves the formation of a reactive LCu(I)SCN intermediate, which is oxidized by oxygen. nih.gov This complex then reacts with the arylboronic acid, leading to the formation of the aryl thiocyanate product through reductive elimination. nih.gov

Table 4: Copper-Catalyzed Thiocyanation of Arylboronic Acids

Arylboronic Acid Thiocyanate Source Catalyst System Oxidant Yield
Various Arylboronic Acids KSCN Cu(OAc)₂, 4-methylpyridine O₂ (0.2 MPa) Up to 91% organic-chemistry.org

Palladium-Catalyzed C-S Coupling Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry. While often used for C–C, C–N, and C–O bond formation, it is also highly effective for creating C–S bonds. The synthesis of aryl thiocyanates can be achieved by coupling aryl halides or triflates with a thiocyanate source.

However, a more innovative approach involves the palladium-catalyzed coupling of arylboronic acids with organic thiocyanates, such as benzyl thiocyanate, which serves as a cyanide-free cyanating agent. nih.gov This reaction is unique as it results in the formation of an aryl nitrile rather than an aryl thiocyanate. The mechanism involves the oxidative addition of the thiocyanate to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to yield the nitrile. nih.gov

For the direct synthesis of aryl thiocyanates, palladium-catalyzed reactions typically couple an aryl halide (e.g., 1-chloro-4-iodo-2-methoxybenzene) with a thiocyanate salt. These reactions often require specific ligands to achieve high efficiency and are a subject of ongoing research to develop milder and more general protocols. researchgate.netrsc.org

Table 5: Compound Names

Compound Name
This compound
1-chloro-2-methoxybenzene
1-chloro-4-iodo-2-methoxybenzene
3-chloro-4-methoxyaniline
3-chloro-4-methoxyphenylboronic acid
3-chloro-4-methoxyphenyldiazonium chloride
3-methyl-4-nitrophenyldiazonium tetrafluoroborate
Ammonium thiocyanate
Benzyl thiocyanate
Copper(I) chloride
Copper(I) thiocyanate
Copper(II) acetate
Eosin Y
Palladium
Porphyrin
Potassium thiocyanate
Rose Bengal
Sodium nitrite
Sodium thiocyanate

Cyanothiolation via Metal Carbene Species

Metal carbenes, or carbenoids, are a class of organometallic compounds featuring a metal-carbon double bond. These reactive intermediates are typically generated from diazo compounds in the presence of a metal promoter, such as rhodium or copper. The reactivity of metal carbenes is well-documented in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their primary applications in organic synthesis include cyclopropanation of alkenes and insertion into C-H, O-H, N-H, and S-H bonds.

The development of rhodium-stabilized donor/acceptor carbenes has notably expanded the scope of C-H functionalization, allowing for highly selective and catalyst-controlled intermolecular C-H alkylation. These reactions proceed through a mechanism where the carbene's empty p-orbital interacts with the sigma bond of a C-H group, leading to bond formation.

However, a direct "cyanothiolation" pathway, defined as the concurrent formation of a C-S and a C-CN bond or the direct insertion of a thiocyanate group mediated by a metal carbene species, is not a widely reported or established method for the synthesis of aryl thiocyanates like this compound. The literature on metal carbene chemistry predominantly focuses on the formation of C-C, C-O, and C-N bonds through C-H activation or cycloaddition reactions. While C-S bond formation via S-H insertion is known, the direct functionalization of an aromatic C-H bond to introduce a thiocyanate (-SCN) group using a metal carbene intermediate does not appear to be a conventional synthetic strategy based on available scientific literature.

Green Chemistry Principles in Thiocyanatobenzene Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable industrial processes. For the synthesis of thiocyanatobenzenes, this involves a focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer significant environmental benefits by preventing pollution, reducing costs associated with solvent purchase and disposal, and simplifying product workup procedures.

One prominent solvent-free technique applicable to thiocyanation is mechanochemistry, which uses mechanical energy (e.g., ball-milling) to initiate and sustain chemical reactions. This method has been successfully applied to the thiocyanation of various aryl compounds, including anilines and phenols, using ammonium thiocyanate and an oxidizing agent. These reactions often proceed rapidly at room temperature with no need for a solvent, representing a significantly greener alternative to traditional solution-phase methods.

While conducting organic reactions in aqueous media is another cornerstone of green chemistry, its application to the synthesis of largely nonpolar molecules like thiocyanatobenzenes can be challenging due to solubility issues. However, the development of specialized catalysts and surfactant systems continues to expand the possibilities for using water as a benign solvent for a wider range of chemical transformations.

The development of efficient and reusable catalysts is fundamental to sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused multiple times, reducing both cost and waste.

For thiocyanation reactions, several reusable catalytic systems have been explored. For instance, silica-supported acid catalysts have been employed for the thiocyanation of aromatic compounds, demonstrating good yields and the ability to be recycled for several reaction cycles. Another innovative approach involves the use of nano-catalysts, such as Co-Fe-Prussian blue analogues, which have shown high efficiency for the thiocyanation of aromatic compounds under both solvothermal and solvent-free conditions. These nanocatalysts can be recovered and reused, aligning with green chemistry principles. The design of magnetically recyclable nano-catalysts further simplifies the recovery process, offering a practical and sustainable solution for industrial applications.

Table 1: Comparison of Catalytic Systems for Thiocyanation

Catalyst TypeExampleKey AdvantagesReaction Conditions
Heterogeneous Solid Acid Silica-supported HClO₄Reusable, simple workup, environmentally friendly.Conventional heating or microwave irradiation.
Nanocatalyst Co-Fe-Prussian blue analogueReusable, high surface area, effective under solvent-free conditions.Solvothermal, microwave, or grinding.
Magnetic Nanocatalyst Magnetite-supported biguanide/Pd(OAc)₂Easily separable with a magnet, high recovery efficiency, suitable for aqueous media.Aqueous media.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. It provides a clear metric for assessing the amount of waste generated by a particular synthetic route.

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition reactions, are inherently more efficient and generate less waste. In contrast, substitution reactions often have lower atom economy because they produce stoichiometric byproducts that are discarded.

In the context of synthesizing aryl thiocyanates, direct C-H functionalization offers a more atom-economical approach compared to traditional methods like the Sandmeyer reaction. google.com

Developing synthetic routes that maximize the incorporation of reactant atoms into the final product is a key goal for the sustainable synthesis of this compound.

Synthesis of Precursor Molecules with Relevance to this compound (e.g., 1-Chloro-2-methoxy-4-nitrobenzene as a potential intermediate)

The synthesis of the target compound, this compound, logically proceeds through a key intermediate. A highly plausible precursor is 1-chloro-2-methoxy-4-nitrobenzene . This molecule is strategically important because the nitro group can be readily reduced to an amino group (-NH₂), which can then be converted into a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by a thiocyanate nucleophile in a Sandmeyer-type reaction to yield the final product.

The synthesis of 1-chloro-2-methoxy-4-nitrobenzene can be achieved via the electrophilic nitration of 1-chloro-2-methoxybenzene (also known as 2-chloroanisole). In this aromatic substitution reaction, the regiochemical outcome is dictated by the directing effects of the substituents already on the benzene ring.

The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

The chloro group (-Cl) is a deactivating, ortho, para-directing group.

The powerful activating effect of the methoxy group dominates the directing influence. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be primarily directed to the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is sterically unhindered, making it the major site of substitution. The reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, yields 1-chloro-2-methoxy-4-nitrobenzene as the principal product. nih.gov

Table 2: Plausible Synthetic Route to Target Compound via Nitro-Intermediate

StepStarting MaterialReagentsIntermediate/ProductRationale
1 1-Chloro-2-methoxybenzeneHNO₃, H₂SO₄1-Chloro-2-methoxy-4-nitrobenzene Electrophilic aromatic substitution directed by the powerful activating -OCH₃ group.
2 1-Chloro-2-methoxy-4-nitrobenzeneFe/HCl or H₂/Pd-C4-Amino-2-chloroanisoleReduction of the nitro group to an amine.
3 4-Amino-2-chloroanisole1. NaNO₂, HCl2. KSCN, CuSCNThis compound Diazotization of the amine followed by Sandmeyer thiocyanation.

This established sequence of reactions highlights the critical role of 1-chloro-2-methoxy-4-nitrobenzene as a readily accessible and versatile intermediate for the synthesis of the target thiocyanatobenzene scaffold.

Mechanistic Investigations of Thiocyanation Reactions Relevant to the 1 Chloro 2 Methoxy 4 Thiocyanatobenzene Scaffold

Radical Pathways and Intermediates in Thiocyanation

Radical thiocyanation has emerged as a powerful method for C–S bond formation, often proceeding under mild conditions using photochemical or electrochemical induction. nih.gov These reactions typically involve the generation of a thiocyanate (B1210189) radical (•SCN), which is the key intermediate that reacts with the aromatic substrate.

The general mechanism commences with the oxidation of a thiocyanate salt, such as ammonium or potassium thiocyanate, to generate the thiocyanate radical. This can be accomplished through various means:

Photoredox Catalysis: Visible-light-active photocatalysts, like Eosin Y or Rose Bengal, can be excited and then oxidize the SCN⁻ anion to the •SCN radical via a Single Electron Transfer (SET) process. nih.gov

Chemical Oxidants: Strong oxidizing agents like potassium persulfate (K₂S₂O₈) or ceric ammonium nitrate (CAN) can also effect the one-electron oxidation of the thiocyanate anion. researchgate.netorganic-chemistry.org

Electrochemistry: Anodic oxidation provides a reagent-free method to generate thiocyanate radicals directly from thiocyanate salts. nih.gov

Once formed, the electrophilic •SCN radical adds to the electron-rich aromatic ring of a substrate like 1-chloro-2-methoxybenzene. The strong electron-donating effect of the methoxy (B1213986) group makes the positions ortho and para to it highly susceptible to radical attack. The addition of the •SCN radical to the C4 position (para to the methoxy group) forms a resonance-stabilized radical intermediate. Subsequent oxidation of this intermediate, often by another radical species or an oxidant in the medium, followed by deprotonation, leads to the re-aromatization of the ring and the formation of the final product, 1-chloro-2-methoxy-4-thiocyanatobenzene. nih.gov

Recent research has highlighted various systems for radical thiocyanation, as summarized in the table below.

Initiation MethodReagents/CatalystKey IntermediatesTypical SubstratesReference
Visible-Light PhotoredoxEosin Y, NH₄SCN, O₂•SCN, Aromatic Radical CationElectron-rich arenes, Indoles nih.gov
Chemical OxidationK₂S₂O₈, NH₄SCN•SCN, SO₄•⁻Anilines, Phenols jchemlett.comresearchgate.net
ElectrochemicalNH₄SCN, undivided cell•SCN, (SCN)₂Anilines, Phenols nih.gov

Electrophilic Activation and Reaction Mechanisms

Electrophilic aromatic thiocyanation is a classic and widely used method for introducing the SCN group onto activated aromatic rings. mdpi.com This pathway involves an electrophilic species, notionally "SCN⁺," which attacks the nucleophilic arene. The precursor, 1-chloro-2-methoxybenzene, is well-suited for this reaction due to the activating, para-directing nature of its methoxy group.

The electrophilic thiocyanating agent can be generated in several ways:

In situ generation of Thiocyanogen ((SCN)₂): Oxidation of a thiocyanate salt (e.g., KSCN, NH₄SCN) with an oxidizing agent like N-bromosuccinimide (NBS) or molecular iodine can produce thiocyanogen. mdpi.com Thiocyanogen itself is a pseudohalogen and can act as an electrophile, likely becoming polarized in the presence of the electron-rich aromatic ring or a Lewis acid catalyst.

N-Thiocyanato Reagents: More stable and easier-to-handle electrophilic sources include N-thiocyanatosuccinimide (NTS) and N-thiocyanatosaccharin. youtube.comresearchgate.net These reagents feature a polarized N–S bond, making the sulfur atom electrophilic and ready to be attacked by a nucleophile.

The mechanism proceeds via the standard electrophilic aromatic substitution pathway. The π-system of the 1-chloro-2-methoxybenzene ring attacks the electrophilic sulfur atom of the thiocyanating agent. This attack is regioselectively directed to the C4 position, para to the strongly activating methoxy group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. In the final step, a base (which can be the solvent or the conjugate base of the reagent) abstracts the proton from the C4 position, restoring aromaticity and yielding this compound. mdpi.com

Reagent SystemElectrophilic SpeciesTypical ConditionsReference
NH₄SCN / K₂S₂O₈(SCN)₂ or related oxidized speciesDCM, Room Temperature jchemlett.com
KSCN / NBSN-thiocyanatosuccinimide (in situ)MeOH, Room Temperature mdpi.com
N-Thiocyanatosaccharin / Lewis Acid (e.g., FeCl₃)Activated N-Saccharin-SCN complexDCE, Room Temperature researchgate.net

Nucleophilic Reaction Mechanisms

The formation of an aryl thiocyanate via a nucleophilic aromatic substitution (SₙAr) mechanism involves the attack of a thiocyanate anion (SCN⁻) as the nucleophile on an aromatic ring that bears a suitable leaving group. nih.gov For this pathway to be relevant to the this compound scaffold, the starting material would need to be a derivative of 1-chloro-2-methoxybenzene with a good leaving group (e.g., F, Cl, NO₂) at the C4 position.

The classical SₙAr mechanism is a two-step addition-elimination process. nih.gov

Addition: The thiocyanate nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to form the final product.

A crucial requirement for SₙAr reactions is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govsemanticscholar.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The 1-chloro-2-methoxybenzene scaffold lacks such strong EWGs. The methoxy group is electron-donating and the chloro group is only weakly withdrawing, making the standard SₙAr pathway highly unfavorable on a substrate like 1,4-dichloro-2-methoxybenzene under typical conditions. Therefore, while mechanistically possible on a suitably activated precursor, this pathway is not a common or efficient route for the synthesis of this compound.

Role of Catalysts and Non-covalent Interactions in Reaction Pathways (e.g., Halogen-Bonding Complexes)

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of thiocyanation reactions. Catalysts can function by activating either the thiocyanating agent or the aromatic substrate. In recent years, the role of specific non-covalent interactions, particularly halogen bonding, has been recognized as a key factor in catalysis. nih.gov

Lewis Acid Catalysis: In electrophilic thiocyanation, Lewis acids like iron(III) chloride (FeCl₃) can activate N-thiocyanato reagents. researchgate.net The Lewis acid coordinates to the carbonyl or sulfonyl oxygen of the reagent (e.g., N-thiocyanatosaccharin), increasing the polarization of the N–S bond and enhancing the electrophilicity of the sulfur atom. This activation facilitates the attack by the relatively weak nucleophilic arene.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "halogen bond donor") and interacts with a Lewis base (the "halogen bond acceptor"). nih.govmdpi.com This interaction is highly directional along the R–X···B axis (where X is the halogen and B is the Lewis base). In the context of thiocyanation, this can occur in several ways:

Reagent Activation: A halogen-bond donor catalyst (e.g., iodonium salts or perfluoroiodohexane) can interact with the nitrogen or sulfur lone pair of the thiocyanate anion or an N-thiocyanato reagent. This interaction polarizes the reagent, making it a more potent electrophile.

Substrate Activation: While less common for this specific reaction, a halogen bond donor could potentially interact with the methoxy oxygen or chloro substituent of the substrate, altering its electronic properties.

Computational studies have demonstrated that halogen bonds are significant supramolecular synthons that can be exploited in rational catalyst design. nih.gov For instance, the interaction between an iodonium cation and a thiocyanate anion has been structurally characterized, revealing strong I···S and I···N halogen bonds that organize the species in the solid state. mdpi.com Such interactions are believed to play a crucial role in solution-phase catalysis by pre-organizing the reactants in the transition state, thereby lowering the activation energy of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of Aryl Thiocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multinuclear NMR studies are essential for the comprehensive characterization of aryl thiocyanates.

1H NMR: The proton NMR spectrum of an aryl thiocyanate (B1210189) like 1-Chloro-2-methoxy-4-thiocyanatobenzene would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the chloro, methoxy, and thiocyanate substituents, allowing for the confirmation of their substitution pattern on the benzene ring.

13C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The thiocyanate carbon (–SCN) has a characteristic chemical shift. In contrast to isothiocyanates (–NCS), where the central carbon signal can be extremely broad or "silent" due to quadrupolar broadening by the adjacent 14N nucleus, the thiocyanate carbon signal is typically sharp and readily observable. glaserchemgroup.com The chemical shifts of the aromatic carbons are also diagnostic, reflecting the electron-donating or -withdrawing nature of the substituents.

15N NMR: Nitrogen-15 NMR is particularly powerful for distinguishing between thiocyanates (R-SCN) and their isothiocyanate (R-NCS) isomers. These two groups exhibit vastly different 15N chemical shifts. Organic thiocyanates typically resonate around δ –100 ppm, whereas isothiocyanates are found much further downfield, around δ –275 ppm. rsc.org This significant difference provides an unambiguous method for identifying the S-linkage of the thiocyanate group. rsc.org The measurement of 1H–15N and 13C–15N coupling constants can provide further unambiguous information about molecular structures. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for Aryl Thiocyanates

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
13C Ar–C –SCN 110-120 N/A
13C –SC N ~110-115 N/A

| 15N | –SCN | ~ -100 | rsc.org |

Note: Specific shifts for this compound would depend on solvent and precise electronic effects.

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and bonding of thiocyanate-containing compounds, particularly metal complexes, in their crystalline form. acs.orgacs.org For metal thiocyanate complexes, ssNMR can determine the coordination environment of the metal center. acs.org For instance, 199Hg MAS NMR studies have been used to correlate NMR parameters with the coordination number and geometry of mercury in a series of mercury(II) thiocyanate complexes. acs.org Similarly, 13C ssNMR can be used to characterize the bonding mode of the thiocyanate ion in copper(I) complexes. acs.org This technique is sensitive to the local structure and can distinguish between terminal and bridging thiocyanate ligands, providing data that is complementary to diffraction methods.

Infrared (IR) and Raman Spectroscopy for Thiocyanate Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying and characterizing the thiocyanate functional group due to its strong and distinct vibrational modes.

The most characteristic vibration of the thiocyanate group is the C≡N triple bond stretch, denoted as ν(C≡N). figshare.com This mode gives rise to a strong, sharp absorption band in the IR spectrum, typically appearing in the range of 2130–2175 cm-1 for organic thiocyanates. researchgate.netscispace.com The exact frequency of the ν(C≡N) band is sensitive to the electronic environment and can be influenced by the nature of the substituents on the aryl ring.

In addition to the prominent ν(C≡N) stretch, other vibrational modes associated with the thiocyanate group include the C–S stretch, ν(C–S), and the S–C–N bend, δ(SCN). The ν(C–S) mode is typically found in the 600–700 cm-1 region for S-thiocyanates. researchgate.netaip.org The position of these bands can help distinguish between S-bound thiocyanates and N-bound isothiocyanates or bridging coordination modes in metal complexes. researchgate.netnih.gov For example, the ν(C–S) stretching frequency is generally higher in N-thiocyanates (isothiocyanates) compared to S-thiocyanates. researchgate.net

Raman spectroscopy is complementary to IR and is particularly useful for studying metal-thiocyanate bonds in complexes. rsc.org Both techniques are invaluable for the structural elucidation of simple molecules and for analyzing the effect of coordination on ligand vibrations. bdu.ac.in

Table 2: Characteristic Vibrational Frequencies for Aryl Thiocyanates

Vibrational Mode Description Typical Frequency Range (cm-1) Reference
ν(C≡N) Cyano group stretch 2130 - 2175 researchgate.netscispace.com
ν(C–S) Carbon-Sulfur stretch 600 - 700 researchgate.netaip.org

| δ(SCN) | S-C-N bend | ~400 - 485 | researchgate.net |

Mass Spectrometry (MS and MS/MS) Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (C8H6ClNOS), the molecular ion peak (M+•) in the electron ionization (EI) mass spectrum would be expected at m/z 199, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% of M).

The fragmentation of aryl thiocyanates is governed by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this molecule would likely include:

Loss of the Thiocyanate Radical: Cleavage of the Ar–SCN bond to lose an •SCN radical, leading to a [M – SCN]+ ion corresponding to the 2-chloro-5-methoxyphenyl cation.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH3) from the molecular ion to form a [M – 15]+ ion is a common fragmentation for methoxy-substituted aromatic compounds. miamioh.edu This can be followed by the loss of carbon monoxide (CO).

Loss of Chlorine: Cleavage of the C–Cl bond to generate a [M – Cl]+ ion.

Rearrangements: In some cases, rearrangement reactions can occur prior to fragmentation.

Tandem mass spectrometry (MS/MS) can be used to further investigate these pathways by isolating a specific fragment ion and inducing its further dissociation, providing more detailed structural information.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Key structural features that would be determined include:

The S–C≡N group geometry: In organic thiocyanates, the C–S–C bond angle is typically near 100°, while the S–C≡N moiety is nearly linear (approaching 180°). wikipedia.org

Molecular Conformation: The orientation of the thiocyanate and methoxy groups relative to the benzene ring would be established.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as halogen bonds (involving the chlorine atom), chalcogen bonds (involving the sulfur atom), hydrogen bonds, and π–π stacking interactions between aromatic rings. These interactions define the supramolecular structure of the compound. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Isopropyl bromide
Isopropyl thiocyanate
Allyl thiocyanate
Phenyl thiocyanate
Phenyl isothiocyanate
Allyl isothiocyanate
Acyl thiocyanates
Acyl isothiocyanate
Mercury(II) thiocyanate
Copper(I) complexes
Silver(I) coordination polymers

Computational and Theoretical Studies on Thiocyanatobenzene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. researchgate.netyoutube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. mdpi.comresearchgate.net

For a molecule such as 1-chloro-2-methoxy-4-thiocyanatobenzene, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the benzene ring, while the LUMO would be concentrated around the electron-withdrawing thiocyanato and chloro substituents. The specific energies of these orbitals dictate the molecule's behavior in chemical reactions. Different substituents have varied effects on the HOMO and LUMO energies of their parent derivatives. taylorandfrancis.com

Table 1: Representative FMO Data for Substituted Benzene Systems This table presents illustrative data for related compounds to demonstrate typical values obtained through DFT calculations.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Anisole -5.67 -0.15 5.52
Chlorobenzene -6.32 -0.54 5.78
Benzonitrile -6.89 -0.98 5.91
Nitrobenzene -7.45 -1.87 5.58

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, where different colors represent different potential values. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In this compound, MEP analysis would reveal:

Negative Potential: Concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the thiocyanato group, making these sites potential centers for interaction with electrophiles or hydrogen bond donors.

Positive Potential: A region of positive potential, known as a σ-hole, is expected on the chlorine atom, opposite to the C-Cl bond. nih.gov This positive region is crucial for forming halogen bonds. nih.gov The hydrogen atoms of the benzene ring would also exhibit positive potential.

This detailed mapping of electrostatic potential helps in understanding intermolecular interactions and predicting sites of reaction. mdpi.com

Computational chemistry enables the detailed exploration of reaction mechanisms by calculating the potential energy surface for a given transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. youtube.com Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between a reactant and a product. nih.gov

For thiocyanatobenzene derivatives, these calculations can be used to study various reactions, such as nucleophilic aromatic substitution or electrophilic addition. The activation energy (the energy difference between the reactant and the transition state) can be calculated to predict the feasibility and rate of a reaction. nih.govmdpi.com For example, DFT calculations could model the C-H functionalization or the substitution of the chloro or thiocyanato groups, providing insights into the most favorable reaction pathway. nih.gov The calculations would also reveal the geometry of the transition state, offering a snapshot of the bond-breaking and bond-forming processes. youtube.com

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. escholarship.orgnih.gov These interactions, though individually weak, collectively play a significant role. escholarship.org For this compound, several NCIs are possible, including hydrogen bonds, π-π stacking, and halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This occurs due to the presence of a region of positive electrostatic potential (the σ-hole) on the halogen atom, opposite the covalent bond. researchgate.net In the case of the title compound, the chlorine atom can act as a halogen bond donor, interacting with a Lewis base (e.g., the nitrogen atom of another molecule or a solvent molecule). Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these interactions. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. mdpi.comworldscientific.com By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. mdpi.com

For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with its functional groups:

C-Cl stretch: Typically found in the lower frequency region of the IR spectrum.

C-O-C stretches (methoxy): Asymmetric and symmetric stretching modes.

S-C≡N stretch (thiocyanate): A strong, sharp absorption band.

Aromatic C-H and C=C stretches: Characteristic bands for the substituted benzene ring.

Furthermore, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), which are fundamental for structure elucidation. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. chemrxiv.org

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges predicted by DFT for the main functional groups in related aromatic compounds.

Functional Group Vibration Type Typical Calculated Wavenumber (cm-1)
Thiocyanate (B1210189) (-SCN) C≡N Stretch 2150 - 2170
Methoxy (-OCH3) C-O Stretch 1020 - 1250
Chloro (-Cl) C-Cl Stretch 600 - 800

Computational Approaches to Regioselectivity and Chemoselectivity

When a molecule possesses multiple reactive sites, predicting the outcome of a chemical reaction requires understanding its regioselectivity (which position reacts) and chemoselectivity (which functional group reacts). Computational models provide powerful insights into these aspects. nih.gov

By analyzing the electronic properties derived from DFT calculations, such as the distribution of frontier molecular orbitals and the MEP surface, the most probable sites for reaction can be identified.

FMO Analysis: For an electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. youtube.com Conversely, for a nucleophilic attack, the site with the largest coefficient in the LUMO will be the most susceptible. nih.gov

MEP Analysis: As discussed, the most electron-rich (red) regions are the most likely sites for electrophilic attack, while the most electron-poor (blue) regions are targets for nucleophiles.

For this compound, these computational tools can be used to predict, for instance, the most likely position for further electrophilic aromatic substitution on the benzene ring or to assess the relative reactivity of the chloro and thiocyanato groups towards a nucleophile.

Synthetic Transformations and Derivatives from Aryl Thiocyanates

Conversion to Other Sulfur-Containing Functional Groups

Aryl thiocyanates are valuable precursors in organic synthesis, readily convertible into numerous other sulfur-containing functional groups. nih.gov These transformations allow for the strategic introduction of sulfur into complex molecules, leveraging the unique reactivity of the thiocyanate (B1210189) group. nih.govchemrevlett.com

Synthesis of Thioethers and Sulfides

The conversion of aryl thiocyanates into thioethers (or sulfides) is a fundamental transformation. This can be achieved through various methods, often involving the reaction of the thiocyanate with organometallic reagents or through transition-metal-catalyzed cross-coupling reactions. For instance, the cyano group of a thiocyanate can be displaced by nucleophiles like Grignard reagents or organolithium compounds to form C-S bonds, yielding the corresponding thioether. youtube.com

Recent advancements have also focused on developing greener and more efficient methods. One such approach utilizes xanthates as thiol surrogates, which react with aryl halides to produce thioethers under transition-metal-free conditions, avoiding the use of malodorous thiols. mdpi.com Another innovative strategy involves the conversion of aryl alcohols into thioethers using a copper-based catalytic system with oxygen as the oxidant, where the aryl alcohol effectively serves as the arylation reagent. nih.gov These methods highlight the ongoing development of practical routes to valuable thioether compounds from various aromatic precursors. nih.govchemrevlett.com

Reaction TypeReagentsConditionsProduct
Nucleophilic SubstitutionGrignard Reagents (R-MgX) or Organolithiums (R-Li)Typically in an ether solventAryl Thioether (Ar-S-R)
Thiol-Free SynthesisPotassium Xanthate (ROCS2K), Aryl HalideTransition-metal-free, base-freeAlkyl Aryl Thioether
From Aryl AlcoholsAryl Alcohol, Thiol, Copper Catalyst, O2Catalytic systemAryl Thioether

Formation of Disulfides and Thiols

Aryl thiocyanates can be readily converted to the corresponding thiols (thiophenols) or disulfides, which are themselves important synthetic intermediates. nih.gov The reduction of the thiocyanate group is a common method to produce thiols. This can be accomplished using various reducing agents, such as metal hydrides like lithium aluminum hydride (LAH) or through catalytic hydrogenation. beilstein-journals.org

An alternative, non-reductive method involves treating the organic thiocyanate with phosphorus pentasulfide (P₂S₅) in refluxing toluene, which efficiently yields the corresponding thiol without the formation of disulfide byproducts. beilstein-journals.org This method avoids the use of harsh or expensive reducing agents. beilstein-journals.org Symmetrical disulfides can also be synthesized through the reductive dimerization of thiocyanates. nih.gov The choice of reaction conditions can often selectively favor the formation of either the thiol or the disulfide.

ProductMethodReagentsKey Features
ThiolsReductive CleavageLithium aluminum hydride (LAH), Zn/HCl, Catalytic HydrogenationCommonly used but can involve harsh reagents. beilstein-journals.org
ThiolsPhosphorus Pentasulfide MediationP₂S₅ in refluxing tolueneWorks under non-reductive conditions, avoiding disulfide formation. beilstein-journals.org
DisulfidesReductive DimerizationVarious reducing agentsLeads to symmetrical disulfides. nih.gov

Preparation of Isothiocyanates

The isomerization of aryl thiocyanates to their corresponding isothiocyanate isomers (Ar-S-C≡N to Ar-N=C=S) is a well-known reaction in organic chemistry. wikipedia.org This transformation can be catalyzed by various factors, including heat or the presence of excess thiocyanate ions. wikipedia.org While some thiocyanates, particularly allyl derivatives, isomerize rapidly, aryl thiocyanates are generally more stable. wikipedia.org

However, the direct synthesis of aryl isothiocyanates is more commonly achieved from primary aryl amines. organic-chemistry.orgnih.gov These methods typically involve the reaction of the amine with a thiocarbonyl species like thiophosgene or carbon disulfide. nih.gov For example, a widely used protocol involves the in-situ generation of a dithiocarbamate salt by treating an amine with carbon disulfide and a base, followed by decomposition mediated by a desulfurizing agent to yield the isothiocyanate. organic-chemistry.orggoogle.com

Starting MaterialKey ReagentsGeneral MethodReference
Aryl ThiocyanateHeat, excess SCN⁻Isomerization wikipedia.org
Primary Aryl AmineCarbon disulfide (CS₂), Base, Desulfurizing agent (e.g., TsCl)Dithiocarbamate decomposition organic-chemistry.org
Primary Aryl AmineThiophosgene (CSCl₂)Direct thiocarbonylation nih.gov
Primary Aryl AminePhenyl chlorothionoformate, NaOHTwo-step or one-pot process organic-chemistry.org

Synthesis of Trifluoromethyl Thioethers

Aryl trifluoromethyl thioethers (Ar-SCF₃) are of significant interest in medicinal and agrochemical research due to the unique properties conferred by the trifluoromethylthio group. magtech.com.cnnih.gov Aryl thiocyanates serve as excellent precursors for these compounds. The transformation can be achieved by reacting the aryl thiocyanate with a trifluoromethylating agent.

One effective method involves the use of the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source. nih.gov This allows for the substitution of the cyano group to form the trifluoromethyl thioether. youtube.com This approach is advantageous for creating libraries of compounds, as the thiocyanate group can be converted into various fluorinated thioethers. youtube.com An alternative strategy combines a C-H thiocyanation step with a subsequent trifluoromethylation, allowing for the direct synthesis of aryl trifluoromethyl thioethers from simple arenes. nih.gov

MethodKey ReagentsDescriptionReference
Fluoroalkylation of ThiocyanatesRuppert-Prakash reagent (TMSCF₃), Fluoride sourceSubstitutes the cyano group of the aryl thiocyanate with a CF₃ group. youtube.comnih.gov
C-H Thiocyanation/Fluoroalkylation CascadeN-thiocyanatosuccinimide (NTS), Ruppert-Prakash reagent, AlCl₃ catalystA two-step process starting from an arene to first install the thiocyanate group, followed by trifluoromethylation. nih.gov

Formation of Thiocarbamates and Thioesters

Aryl thiocyanates are versatile precursors for both thiocarbamates and thioesters.

Thiocarbamates: The Riemschneider thiocarbamate synthesis is a classic method that converts aryl thiocyanates into S-aryl thiocarbamates. wikipedia.orgwikipedia.org This reaction typically involves treating the thiocyanate with a strong acid, followed by hydrolysis with cold water. wikipedia.org The reaction proceeds through the acid-catalyzed addition of water to the thiocyanate group. wikipedia.org This method is generally effective, although it may not work well for substrates that are sensitive to concentrated acids or have certain ortho-substituents. wikipedia.org

Thioesters: Thioesters can also be synthesized from aryl thiocyanates. The Pummerer rearrangement provides a pathway where the thiocyanate group can be converted to a thioester. fiveable.me More direct methods for thioester synthesis often start from other precursors, such as the coupling of aryl halides with carboxylic acids using a sulfur source. researchgate.net A recent organophotoredox-catalyzed method uses aryl thiocyanate itself as a 'CN' source to access thiocyano-thioesters from cyclic thioacetals. chemrxiv.org

ProductNamed Reaction/MethodKey ReagentsConditions
S-Aryl ThiocarbamateRiemschneider SynthesisAryl thiocyanate, strong acid (e.g., H₂SO₄), waterAcidic conditions, followed by hydrolysis. wikipedia.orgwikipedia.org
ThioesterPummerer RearrangementAryl thiocyanate, electrophile (e.g., acyl chloride)Involves a sulfonium ion intermediate. fiveable.me
Thiocyano-thioesterOrganophotoredox CatalysisAryl thiocyanate, cyclic thioacetalVisible light mediated, transition metal-free. chemrxiv.org

Derivatization to Sulfonyl Cyanides

The oxidation of the sulfur atom in aryl thiocyanates provides a direct route to sulfonyl cyanides (Ar-SO₂-CN). This transformation elevates the oxidation state of the sulfur from +2 to +6. A common and effective method for this conversion is the reaction of the aryl thiocyanate with a strong oxidizing agent. nih.gov m-Chloroperbenzoic acid (m-CPBA) has been shown to be a suitable reagent for this oxidation, successfully converting both aliphatic and aromatic thiocyanates into their corresponding sulfonyl cyanides. rsc.org Another protocol utilizes hydrogen peroxide in combination with trifluoroacetic anhydride. nih.gov Sulfonyl cyanides are useful intermediates in their own right, serving as precursors for other sulfur-containing compounds. nih.govchemrevlett.com

MethodOxidizing AgentSubstrate ScopeReference
Direct Oxidationm-Chloroperbenzoic acid (m-CPBA)Aliphatic and aromatic thiocyanates rsc.org
Direct OxidationHydrogen peroxide and trifluoroacetic anhydride (TFAA)Aryl sulfoxides (as part of a multi-step synthesis from sulfoxides to thiocyanates and then to sulfonyl cyanides) nih.gov

Heterocyclic Ring Formation

The thiocyanate group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Synthesis of Thiazoles and Imidazoles

Thiazoles: The Hantzsch thiazole synthesis is a classic method that can be adapted for aryl thiocyanates. The synthesis involves the reaction of a thioamide with an α-haloketone. youtube.com While 1-chloro-2-methoxy-4-thiocyanatobenzene is not a thioamide itself, it can be converted into the corresponding thioamide through hydrolysis or reduction followed by treatment with a sulfurizing agent. This thioamide intermediate can then react with various α-haloketones to produce 2,4-disubstituted thiazole derivatives. The substituents on the final thiazole ring are determined by the structure of the α-haloketone used. tandfonline.com

Imidazoles: The synthesis of imidazoles from aryl thiocyanates is less direct. One potential route involves the Markwald synthesis, which prepares 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate. wjpsonline.com The resulting 2-mercaptoimidazole can then be desulfurized using various oxidative methods to yield the desired imidazole. wjpsonline.com This pathway provides a versatile method for creating substituted imidazole rings. organic-chemistry.org

Table 1: General Strategies for Thiazole and Imidazole Synthesis from Aryl Thiocyanate Precursors
HeterocycleGeneral MethodKey ReactantsDescription
ThiazoleHantzsch SynthesisThioamide (from aryl thiocyanate), α-HaloketoneA classic cyclocondensation reaction to form the thiazole ring. The aryl thiocyanate needs prior conversion to a thioamide. youtube.com
ImidazoleMarkwald Synthesis & Desulfurizationα-Amino ketone, Potassium ThiocyanateForms a 2-mercaptoimidazole intermediate which is subsequently desulfurized to yield the imidazole core. wjpsonline.com

Construction of Other Sulfur-containing Heterocycles

The thiocyanate moiety is a key building block for a variety of other sulfur-containing heterocycles. For instance, aryl thiocyanates can serve as precursors for benzothiazoles. An efficient metal-free method involves the reaction of aromatic amines, benzaldehydes, and a thiocyanate source (like NH4SCN) mediated by iodine to achieve oxidative annulation. scilit.com

Furthermore, the thiocyanate group can participate in cyclization reactions with other functionalities. For example, elemental sulfur can promote the cyclization of aryl hydrazones and aryl isothiocyanates (which can be formed from thiocyanates) to yield 2-imino-1,3,4-thiadiazoles. nih.govresearchgate.net These reactions highlight the versatility of the thiocyanate group in constructing diverse heterocyclic systems. rsc.orgorganic-chemistry.org

Cross-Coupling Diversification of Aryl Thiocyanates

Both the thiocyanate group and the chloro group on the this compound scaffold can participate in transition metal-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.comyoutube.com The chloro group on the aromatic ring is a standard coupling partner in reactions like the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at this position.

Interestingly, the thiocyanate group can also be utilized in cross-coupling reactions. For example, a palladium-catalyzed, copper(I)-mediated coupling of thiocyanates with boronic acids has been developed as a cyanide-free method to synthesize aryl nitriles. nih.gov This reaction proceeds in good to excellent yields and offers a complementary approach to traditional cyanation methods. nih.gov Depending on the reaction conditions and catalyst system, selective coupling at either the C-Cl or C-SCN bond could potentially be achieved.

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a valuable and often more economical alternative to palladium-based systems for cross-coupling. The C-Cl bond can undergo copper-catalyzed coupling with various nucleophiles, such as thiols, to form C-S bonds under mild, photoinduced conditions. organic-chemistry.org

The thiocyanate group itself can be introduced onto an aromatic ring via copper-catalyzed methods. For instance, arylboronic acids undergo copper-catalyzed aerobic oxidative cross-coupling with KSCN to yield aryl thiocyanates. organic-chemistry.orgthieme-connect.com Similarly, aryl iodides can be converted to aryl thiocyanates using a CuI catalyst. researchgate.net While these are methods for forming the thiocyanate, they underscore the reactivity of the C-SCN bond in copper-mediated processes, suggesting its potential as a leaving group in other copper-catalyzed transformations.

Table 2: Representative Cross-Coupling Reactions for Aryl Thiocyanate and Aryl Chloride Scaffolds
Reaction TypeCatalyst SystemCoupling PartnersProduct TypePotential Site on Scaffold
Suzuki CouplingPalladiumAryl/Vinyl Boronic AcidBiaryl/StyreneC-Cl
Heck CouplingPalladiumAlkeneSubstituted AlkeneC-Cl
Cyanide-Free CyanationPalladium/CopperBoronic AcidAryl NitrileC-SCN nih.gov
C-S CouplingCopperThiolDiaryl ThioetherC-Cl organic-chemistry.org

Transformations of Other Functional Groups on the Thiocyanatobenzene Scaffold

Beyond the thiocyanate group, the chloro and methoxy (B1213986) substituents on the benzene ring offer additional handles for derivatization, allowing for a multi-directional approach to molecular diversification.

Reactions of the Chloro Group: The chloro group can undergo nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.orglibretexts.orgyoutube.com In the case of this compound, the thiocyanate group has some electron-withdrawing character, which might facilitate substitution at the chlorine position under forcing conditions (high temperature and pressure) with strong nucleophiles like sodium methoxide or ammonia.

Reactions of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved to reveal a phenol through a process called demethylation. wikipedia.org This transformation is typically achieved under harsh conditions using strong reagents. Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong protic acids like hydrobromic acid (HBr). chem-station.comgoogle.com The resulting phenol is a versatile intermediate that can be alkylated, acylated, or used in other coupling reactions to introduce further diversity. Selective demethylation can sometimes be achieved depending on the substrate and reagents used. ias.ac.in

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Chloro-2-methoxy-4-thiocyanatobenzene in laboratory settings?

  • Methodological Answer: Safety protocols for chlorinated aromatic compounds, such as 1-Chloro-4-fluorobenzene, emphasize PPE (respirators, nitrile gloves, safety goggles), localized exhaust ventilation, and storage in chemically compatible containers. Emergency measures like safety showers and eyewash stations are critical due to the compound’s potential irritancy. Avoid prolonged exposure and ensure waste disposal complies with hazardous chemical regulations .

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer: Use thin-layer chromatography (TLC) with UV visualization to monitor reaction progress. Confirm purity via high-performance liquid chromatography (HPLC) coupled with UV detection. For structural validation, combine FTIR (to identify thiocyanate C≡N stretching at ~2100 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹) and ¹H NMR (to analyze aromatic proton splitting patterns and substitution positions) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A common approach involves sequential functionalization of a benzene ring. Start with methoxylation via nucleophilic substitution (e.g., using NaOMe), followed by chlorination (e.g., Cl₂/FeCl₃). Introduce the thiocyanate group via electrophilic substitution with KSCN under acidic conditions. Optimize reaction order to minimize side reactions (e.g., protecting reactive sites during substitution steps) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the electron-withdrawing thiocyanate group directs electrophilic attacks to specific positions. Solvent effects and transition-state modeling (e.g., Gaussian software) refine predictions for nucleophilic aromatic substitution pathways .

Q. What strategies mitigate competing side reactions during thiocyanation of chlorinated methoxybenzene derivatives?

  • Methodological Answer: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiocyanate ion transfer into the organic phase. Control temperature (0–5°C) to suppress electrophilic byproducts. Pre-blocking reactive positions with temporary protecting groups (e.g., trimethylsilyl) improves regioselectivity .

Q. How can kinetic studies evaluate the thermal stability of this compound under storage conditions?

  • Methodological Answer: Perform accelerated stability testing at elevated temperatures (40–60°C) with periodic HPLC-UV analysis to track degradation. Apply the Arrhenius equation to extrapolate shelf life at 25°C. Monitor byproduct formation (e.g., hydrolysis products) and correlate with environmental factors (humidity, light) .

Q. What analytical techniques distinguish positional isomers in multi-substituted benzene derivatives?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., NOESY) identifies spatial proximity of substituents. X-ray crystallography provides definitive structural assignments. For example, methoxy and thiocyanate groups in this compound yield distinct NOE correlations compared to its 1-chloro-3-methoxy-4-thiocyanate isomer .

Q. How to design a bioactivity screening protocol for this compound derivatives?

  • Methodological Answer: Test antimicrobial activity using broth microdilution assays (e.g., against E. coli and S. aureus). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa). Structure-activity relationships (SAR) can be explored by synthesizing analogs (e.g., varying substituents) and correlating with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.